

Irsonontrine (E2027) Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Irsonontrine Maleate

CAS No.: 1630083-70-3

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Table 1: Core Drug Profile and Quantitative Preclinical Data

Attribute	Detail
Drug Name	Irsonontrine (development code E2027) [1] [2]
Molecular Target	Phosphodiesterase 9 (PDE9) [1]
Primary Mechanism	Inhibits PDE9, increasing brain cGMP levels to enhance synaptic plasticity and neuronal function [1] [3]
Key Preclinical Finding	Enhanced cholinergic function when combined with donepezil in human iPSC-derived neurons and a memory deficit model [1]
Clinical Biomarker Effect	Demonstrated effects on CSF proteomics profile in amyloid-positive and amyloid-negative Lewy body dementia patients [2]

Detailed Experimental Protocols

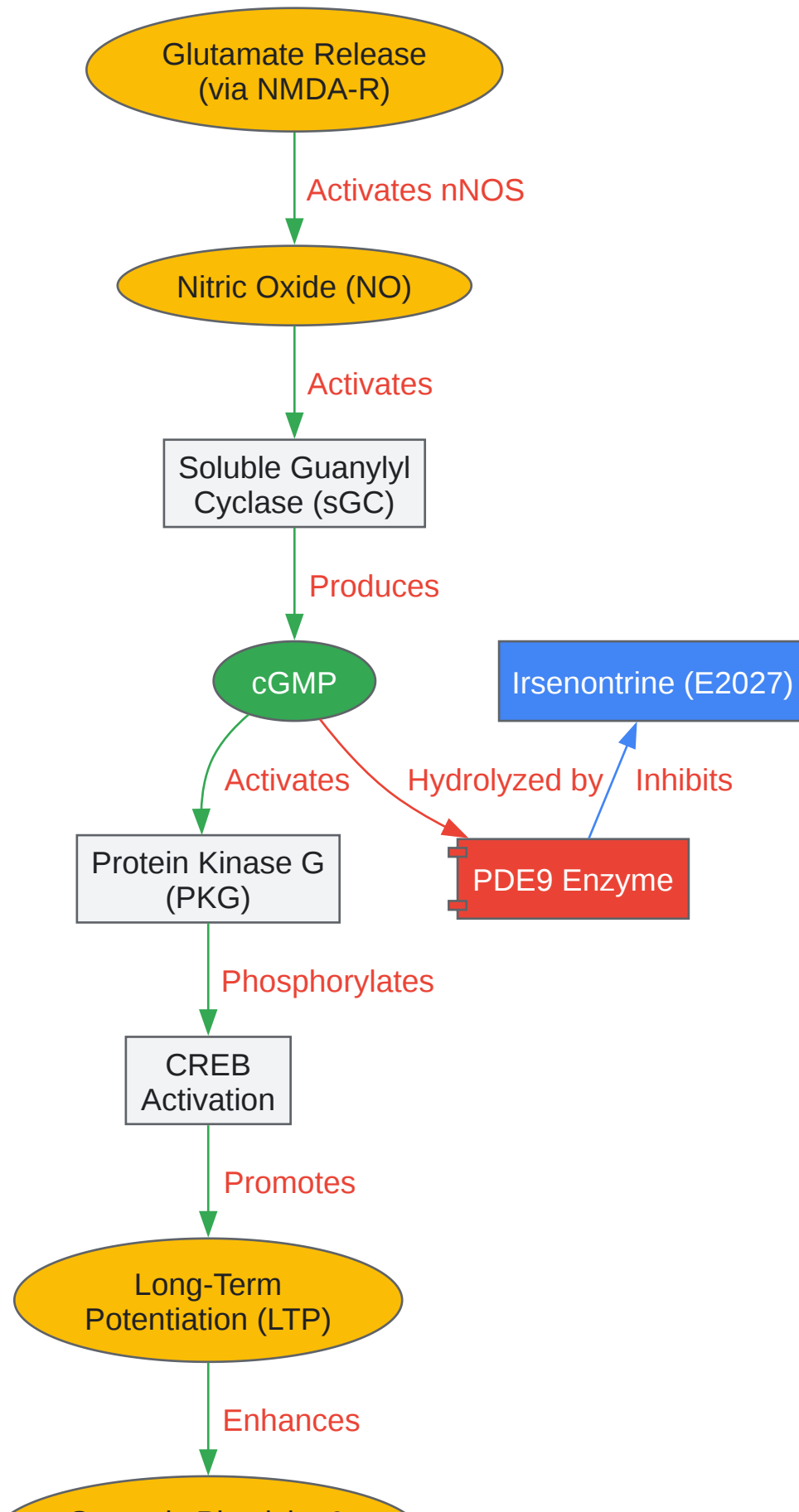
The core methodology from a key preclinical study on irsonontrine is outlined below [1].

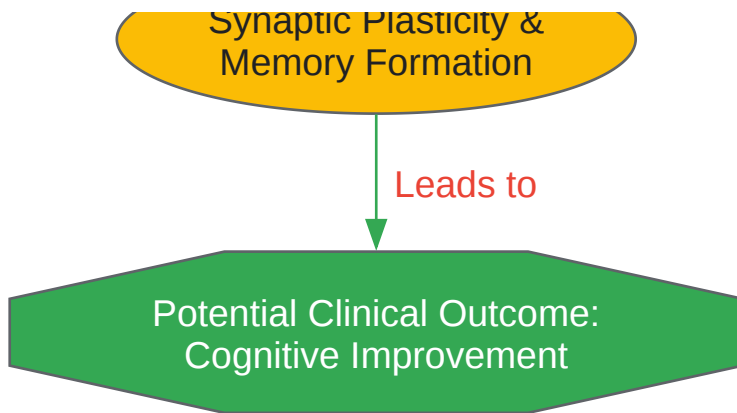
- 1. In Vitro Model - Human iPSC-Derived Neurons:

- **Cell Culture:** Utilized long-term self-renewing neuroepithelial-like stem (lt-NES) cells derived from human induced pluripotent stem cells (iPSCs). These cells were differentiated into neurons.
 - **Treatment:** Cultures were treated with irsenontrine alone and in combination with donepezil hydrochloride (an acetylcholinesterase inhibitor).
 - **Measurement:** Extracellular acetylcholine (ACh) levels in the culture supernatant were quantified using **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** with a stable isotope dilution method.
- **2. In Vivo Model - Scopolamine-Induced Memory Deficit:**
 - **Animals:** The study used a rodent model (specific species not detailed in abstract).
 - **Memory Impairment:** Cognitive deficits were induced by administering **scopolamine**, a drug that blocks muscarinic acetylcholine receptors.
 - **Drug Administration:** Irsenontrine was administered orally, both alone and in combination with donepezil.
 - **Behavioral Test:** Cognitive performance was assessed using the **Novel Object Recognition (NOR)** test. This test evaluates memory by measuring the time an animal spends investigating a novel object versus a familiar one.
- **3. Data Analysis:**
 - Data were presented as mean \pm standard error of the mean (S.E.M.).
 - Statistical significance was determined using **Analysis of Variance (ANOVA)**, followed by post-hoc tests for specific comparisons between treatment groups and controls.

Signaling Pathway and Therapeutic Rationale

The therapeutic rationale for irsenontrine is based on enhancing the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway in the brain, which is crucial for learning and memory. The following diagram illustrates this mechanism and the logical flow from its action to potential clinical outcomes.





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cGMP signaling pathway targeted by irsenontrine for cognitive enhancement

Research Status and Future Directions

Irsenontrine has progressed to human clinical trials. Recent data presented at the Alzheimer's Association International Conference (AAIC) in 2024 highlighted its effects on cerebrospinal fluid (CSF) biomarkers [2]. This represents a key translational step, demonstrating the drug's biological activity in patient populations relevant to its proposed mechanism, including those with Lewy body dementia.

The research rationale is strongly grounded in the shared vascular, metabolic, and neurodegenerative mechanisms between erectile dysfunction and cognitive decline, with PDE5/9 inhibitors being investigated as a potential therapeutic strategy for cognitive impairment [3].

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References

1. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, ... [sciencedirect.com]
2. EISAI TO PRESENT DUAL-ACTING LECANEMAB THREE ... [eisai.com]
3. Erectile Dysfunction Drugs as Potential Therapy for Cognitive ... [pmc.ncbi.nlm.nih.gov]

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